N-(2-{[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]carbonyl}phenyl)furan-2-carboxamide
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Overview
Description
N-(2-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The compound’s structure includes an anthracene moiety, which is a polycyclic aromatic hydrocarbon, and a furan ring, which is a heterocyclic aromatic compound containing oxygen.
Preparation Methods
The synthesis of N-(2-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the condensation of anthracene-9-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-furoyl chloride in the presence of a base to yield the final product. The reaction conditions often involve refluxing in an organic solvent such as dichloromethane or toluene .
Chemical Reactions Analysis
N-(2-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(2-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its pharmacological properties, the compound is investigated for potential use in drug development, particularly in targeting cancer cells.
Mechanism of Action
The mechanism of action of N-(2-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can induce apoptosis in cancer cells by activating the p53-p21 pathway, leading to cell cycle arrest and programmed cell death. It also interacts with various enzymes and receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar compounds to N-(2-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE include other furan derivatives and anthracene-based compounds. These compounds share structural similarities but differ in their functional groups and biological activities. For example:
Furan derivatives: Compounds like furan-2-carboxamide and furan-2-carboxylic acid exhibit similar chemical properties but differ in their biological activities.
Anthracene derivatives: Compounds such as 9-phenyl anthracene and 9,10-bis(phenylethynyl)anthracene have similar photophysical properties but differ in their applications in organic electronics and photochemistry.
Properties
Molecular Formula |
C27H19N3O3 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[2-[[(E)-anthracen-9-ylmethylideneamino]carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C27H19N3O3/c31-26(22-12-5-6-13-24(22)29-27(32)25-14-7-15-33-25)30-28-17-23-20-10-3-1-8-18(20)16-19-9-2-4-11-21(19)23/h1-17H,(H,29,32)(H,30,31)/b28-17+ |
InChI Key |
UHBKXQUZCHQNJO-OGLMXYFKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CC=C4NC(=O)C5=CC=CO5 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CC=C4NC(=O)C5=CC=CO5 |
Origin of Product |
United States |
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